四氢鸦片碱

描述

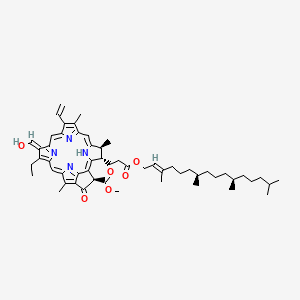

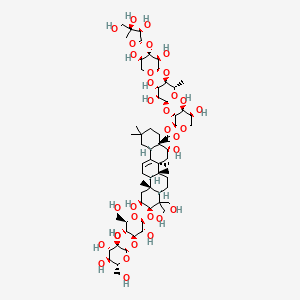

Tetrahydrocoptisine, also known as stylopine, is an alkaloid isolated from Corydalis impatiens . It has been found to have anti-inflammatory and antioxidant activities .

Synthesis Analysis

Efficient microbial production of stylopine has been achieved using a Pichia pastoris expression system . The system involves the conversion of (S)-reticuline to stylopine by the reaction of berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) .Molecular Structure Analysis

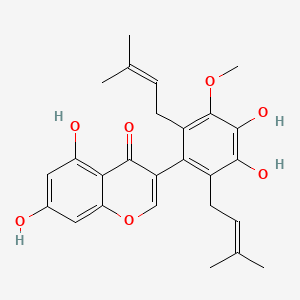

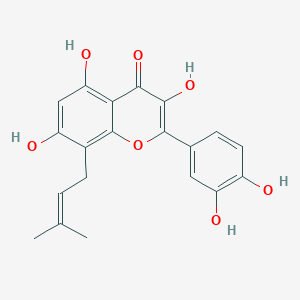

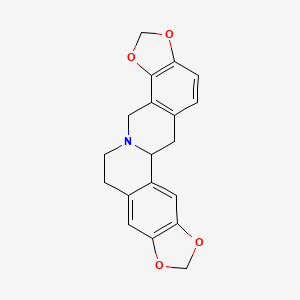

The molecular formula of Tetrahydrocoptisine is C19H17NO4 . Its molecular weight is 323.348 g/mol . The structure is consistent with H-NMR .Chemical Reactions Analysis

Tetrahydrocoptisine has been found in rat cerebrospinal fluid after oral administration of Jitai tablets . An LC-MS/MS method with targeted multiple-reaction monitoring of scopolamine, tetrahydrocoptisine, tetrahydroberineper, protopine, tetrahydropulmatine, and corydaline in rat CSF was developed to validate the identification results .Physical And Chemical Properties Analysis

Tetrahydrocoptisine is a solid substance . . It is soluble in chloroform (5 mg/ml) and DMF (1 mg/ml) .科学研究应用

Protection Against Acute Lung Injury

Tetrahydrocoptisine has been found to protect rats from Lipopolysaccharide (LPS)-induced acute lung injury . It is one of the main active components of Chelidonium majus L. and has been described to be effective in suppressing inflammation . In a study, pretreatment with tetrahydrocoptisine to rats 30 min before inducing acute lung injury by LPS markedly decreased the mortality rate, lung wet weight to dry weight ratio, and ameliorated lung pathological changes .

Inhibition of Inflammatory Cells

Tetrahydrocoptisine significantly inhibited the increase of the amounts of inflammatory cells, total protein content, tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) secretion in the bronchoalveolar lavage fluids . This suggests that it could be used in the treatment of conditions characterized by inflammation.

Reduction of Myeloperoxidase Accumulation

Tetrahydrocoptisine inhibited myeloperoxidase (MPO) accumulation in lung tissue . MPO is an enzyme found in neutrophils (a type of white blood cell) that is involved in the body’s response to inflammation.

4. Alleviation of TNF-α and IL-6 Production Tetrahydrocoptisine alleviated TNF-α and IL-6 production in serum . Both TNF-α and IL-6 are cytokines involved in systemic inflammation and stimulating the acute phase reaction.

Inhibition of NF-κB Activation

Tetrahydrocoptisine efficiently reduced nuclear factor-kappa B (NF-κB) activation by inhibiting the translocation of NF-κBp65 . NF-κB is a protein complex that controls transcription of DNA, cytokine production and cell survival.

Pharmacokinetic Study

Tetrahydrocoptisine is one of the fourteen alkaloids that could be well quantified simultaneously in mouse plasma . This suggests that it could be used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes drugs.

作用机制

安全和危害

属性

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrocoptisine | |

CAS RN |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。